trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
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Overview
Description
Trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of fluorophenyl and hydroxyphenyl groups in the compound suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes and pathways.
Medicine
The compound may have potential therapeutic applications, such as antibacterial, antifungal, or anti-inflammatory agents.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorophenyl and hydroxyphenyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cefazolin: A first-generation cephalosporin antibiotic with a similar azetidinone ring structure.
Penicillin: A widely used antibiotic with a beta-lactam ring structure similar to azetidinones.
Oxazolidinones: A class of synthetic antibiotics with a similar four-membered ring structure.
Uniqueness
Trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is unique due to the presence of multiple fluorophenyl and hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C24H21F2NO3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22?,23-/m1/s1 |
InChI Key |
OLNTVTPDXPETLC-OJVMETQDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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